molecular formula C10H15NO B1588164 (R)-1-(4-Methoxyphenyl)propan-2-amine CAS No. 58993-79-6

(R)-1-(4-Methoxyphenyl)propan-2-amine

Cat. No. B1588164
CAS RN: 58993-79-6
M. Wt: 165.23 g/mol
InChI Key: NEGYEDYHPHMHGK-MRVPVSSYSA-N
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Description

“®-1-(4-Methoxyphenyl)propan-2-amine” is a chemical compound with the empirical formula C10H15NO . It is also known by its IUPAC name, 2-(4-methoxyphenyl)propan-2-amine .


Molecular Structure Analysis

The molecular structure of “®-1-(4-Methoxyphenyl)propan-2-amine” can be represented by the SMILES notation: CC©(C1=CC=C(C=C1)OC)N . This indicates that the molecule consists of a propan-2-amine group attached to a 4-methoxyphenyl group.

Scientific Research Applications

Synthesis of Optical Active Intermediates

(R)-1-(4-Methoxyphenyl)propan-2-amine is an optical active intermediate crucial for synthesizing various pharmaceutical compounds. For example, it has been synthesized from d-alanine as an intermediate for (R,R)-formoterol, a bronchodilator used in treating asthma and chronic obstructive pulmonary disease. This synthesis involved a sequence of reactions including protecting the amino group, cyclization, coupling with Grignard reagent, reduction, and deprotection (Fan, Chen, Hai, & Wu, 2008).

Development of Chemoenzymatic Strategies

In another study, (R)-1-(4-Methoxyphenyl)propan-2-amine was used in developing enzymatic strategies for synthesizing enantioenriched amines, which are significant in pharmaceutical chemistry. This involved biotransamination experiments yielding both the (R)- and (S)-amine enantiomers with high selectivity, depending on the transaminase source. This approach shows promise in the synthesis of valuable precursors for antimicrobial agents like Levofloxacin (Mourelle-Insua, López-Iglesias, Gotor, & Gotor‐Fernández, 2016).

Applications in Organic Electronics

In the field of organic electronics, compounds like (R)-1-(4-Methoxyphenyl)propan-2-amine are used to study intervalence charge-transfer (IVCT) in mixed-valence species. This research contributes to the understanding of electronic couplings in organic materials, which is important for developing advanced electronic devices (Barlow, Risko, Chung, Tucker, Coropceanu, Jones, Levi, Brédas, & Marder, 2005).

Biocatalytic Properties in Chiral Amine Synthesis

(R)-1-(4-Methoxyphenyl)propan-2-amine has been used to study the biocatalytic properties of ω‐transaminases, which are critical in synthesizing chiral amines. These studies involve the optimization of catalytic properties and the synthesis of chiral amines of pharmaceutical interest, such as intermediates for bronchodilators and antihypertensive drugs (Corti, Rinaldi, Monti, Ferrandi, Marrubini, Temporini, Tripodo, Kupfer, Conti, Terreni, Massolini, & Calleri, 2019).

Melanin Biosynthesis Inhibition

(R)-1-(4-Methoxyphenyl)propan-2-amine derivatives have been studied for their inhibitory effects on melanin biosynthesis, which is relevant in treatments for hyper-pigmentation. Research in this area aims to develop compounds that can effectively inhibit tyrosinase activity and melanin production in cells, potentially leading to applications in skin whitening agents (Choi, Kim, Kim, Suk, Hwang, Lee, Kim, & Kim, 2002).

properties

IUPAC Name

(2R)-1-(4-methoxyphenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6,8H,7,11H2,1-2H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGYEDYHPHMHGK-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001274078
Record name (αR)-4-Methoxy-α-methylbenzeneethanamine
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URL https://comptox.epa.gov/dashboard/DTXSID001274078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(4-Methoxyphenyl)propan-2-amine

CAS RN

58993-79-6
Record name (αR)-4-Methoxy-α-methylbenzeneethanamine
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URL https://commonchemistry.cas.org/detail?cas_rn=58993-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxyamphetamine, (R)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (αR)-4-Methoxy-α-methylbenzeneethanamine
Source EPA DSSTox
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Record name Benzeneethanamine, 4-methoxy-α-methyl-, (αR)
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Record name 4-MA, (R)-
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Synthesis routes and methods I

Procedure details

A solution of 32 g (0.21 mol) of 4'-methoxyacetophenone and 165 g (2.1 mol) of ammonium acetate in 450 ml of methanol is combined with 13.5 g (0.21 mol) of sodium cyanoborohydride, which is added in batches thereto at ambient temperature, with stirring. After a further 20 hours, ice is added and the mixture is acidified with hydrochloric acid (conc. HCl H2O=1/1) until the pH is 2. The acidic solution is extracted with dichloromethane. The aqueous phase is then mixed with conc. ammonia, with cooling, until a clearly alkaline reaction occurs and then extracted exhaustively with dichloromethane. The combined dichloromethane extracts are dried over sodium sulphate and evaporated to dryness in vacuo. The crude 2-(4-methoxyphenyl)-1-methylethylamine thus obtained is purified by column chromatography over silica gel (eluant: dichloro-methane/methanol=20/1) to remove any by-products. A colorless oil is obtained which can be used for reaction without any further purification.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
165 g
Type
reactant
Reaction Step Two
Quantity
13.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
450 mL
Type
solvent
Reaction Step Five
Name
2-(4-methoxyphenyl)-1-methylethylamine

Synthesis routes and methods II

Procedure details

To a flask containing 1.5 g of a substrate 1-(4-methoxyphenyl)-2-propanone, 4.94 g of D-glucose, 6.1 mg of NAD+, 4.88 g of D-alanine, and 4.0 mg of pyridoxal phosphate, 30 ml of a culture fluid of the E. coli HB101 (pNTASPAG), obtained in Example 11, which expresses TAS, PALDH, and GDH were added. The resultant product was stirred at 30° C. while being adjusted to a pH of 6.8 by drippage of 5 N aqueous solution of sodium hydroxide. During the reaction, the reaction liquid was sampled. From the sample, 1-(4-methoxyphenyl)-2-aminopropane was extracted by the addition of ethyl acetate after basifying the sample with 6 N aqueous solution of sodium hydroxide. The amount of 1-(4-methoxyphenyl)-2-aminopropane produced was measured by analyzing 1-(4-methoxyphenyl)-2-aminopropane under the following HPLC conditions. Further, by the law of the art, 1-(4-methoxyphenyl)-2-aminopropane thus obtained was acted on by 3,5-dinitrobenzyl chloride to form a dinitrobenzyl derivative. After that, the dinitrobenzyl derivative was analyzed under the following HPLC conditions, whereby the optical purity thereof was measured.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
4.94 g
Type
reactant
Reaction Step One
Name
Quantity
6.1 mg
Type
reactant
Reaction Step One
Quantity
4.88 g
Type
reactant
Reaction Step One
Quantity
4 mg
Type
reactant
Reaction Step One
[Compound]
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
1-(4-methoxyphenyl)-2-aminopropane

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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